molecular formula C10H7F2NO2 B11893749 4-(Difluoromethoxy)quinolin-6-ol

4-(Difluoromethoxy)quinolin-6-ol

Cat. No.: B11893749
M. Wt: 211.16 g/mol
InChI Key: SYPLLXOGKWYYKO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a suitable quinoline derivative is reacted with a difluoromethoxy reagent under basic conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and bases such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of 4-(Difluoromethoxy)quinolin-6-ol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely . The choice of reagents and solvents is also influenced by cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)quinolin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Properties

Molecular Formula

C10H7F2NO2

Molecular Weight

211.16 g/mol

IUPAC Name

4-(difluoromethoxy)quinolin-6-ol

InChI

InChI=1S/C10H7F2NO2/c11-10(12)15-9-3-4-13-8-2-1-6(14)5-7(8)9/h1-5,10,14H

InChI Key

SYPLLXOGKWYYKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1O)OC(F)F

Origin of Product

United States

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